Hoquizil is synthesized through various methods that influence its structural and functional properties. As a high entropy oxide, it falls under the classification of materials that exhibit significant sample dependence, meaning that even nominally identical samples can display different physical characteristics based on their synthesis method. This complexity is a hallmark of high entropy materials, which often involve multiple cation species in their structures.
The synthesis of Hoquizil can be achieved through several techniques, each affecting the material's properties:
Each method yields distinct microstructural characteristics that can significantly alter the functional properties of Hoquizil, such as magnetic response and thermal stability .
Hoquizil's molecular structure is complex due to its high entropy nature. Typically, it consists of multiple cation species arranged in a disordered lattice framework. The structural analysis often employs techniques such as X-ray diffraction and electron microscopy to elucidate the arrangement of atoms within the compound.
Key structural data includes:
Hoquizil participates in various chemical reactions depending on its environmental conditions. Notably, its stability under different pH levels and temperatures makes it suitable for catalytic processes. Key reactions include:
The exact mechanisms of these reactions are influenced by the local structure and composition of Hoquizil, which can vary based on the synthesis method employed .
The mechanism by which Hoquizil exerts its effects is closely tied to its structural characteristics. The disordered arrangement of cations leads to unique electronic properties that facilitate catalytic action or enhance magnetic performance:
Understanding these mechanisms requires detailed studies involving temperature-dependent measurements and spectroscopic analysis to correlate structure with function .
Hoquizil exhibits several notable physical properties:
Chemically, Hoquizil demonstrates:
Quantitative analyses often involve thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal behavior .
Hoquizil has several promising applications across various scientific domains:
Hoquizil was developed to address critical limitations in 1960s-era asthma management, where existing bronchodilators like theophylline-ephedrine combinations carried substantial adverse effect burdens, including cardiovascular stimulation and central nervous system excitation [3]. Clinical evaluations positioned Hoquizil as having comparable efficacy to established combination therapies (e.g., Tedral - a theophylline-ephedrine-phenobarbital formulation) while potentially offering improved tolerability profiles [3] [5]. The compound specifically targeted reversible airway obstruction through direct relaxation of respiratory smooth muscle, functioning as a peripheral airway dilator without serving as primary anti-inflammatory therapy [3] [5]. This mechanistic approach aimed to overcome the therapeutic gap between symptomatic relief agents and disease-modifying interventions, particularly for patients requiring rapid bronchodilation with reduced autonomic side effects.
The development trajectory of Hoquizil reflects the mid-20th century surge in quinazoline pharmacology research:
Table 1: Key Milestones in Hoquizil Development
Time Period | Development Phase | Significant Findings |
---|---|---|
Early 1960s | Preclinical Discovery | Identification of quinazoline bronchodilatory activity through animal models demonstrating respiratory smooth muscle relaxation |
1969 | Initial Clinical Study | Scillitani et al. conducted first double-blind clinical trial using body plethysmography, establishing bronchodilatory efficacy in humans [5] |
1971 | Metabolic Characterization | Publication of "Quinazolines in man: Metabolism and preliminary evaluation of piquizil and hoquizil" documenting human pharmacokinetics and comparative efficacy [4] |
1970s-1980s | Clinical Application | Limited therapeutic deployment primarily in European markets as an alternative bronchodilator |
The 1971 metabolic study represented a pivotal investigation comparing Hoquizil with its structural analog Piquizil (CP-12,521-1), establishing that both agents exhibited significant bronchodilator activity in human subjects, though with distinct metabolic fates [4]. Despite promising early results, Hoquizil development was ultimately overshadowed by the emergence of selective β₂-adrenergic agonists and inhaled corticosteroid therapies that offered superior therapeutic indices and more convenient administration routes [3] [5].
Table 2: Structural and Functional Classification of Hoquizil
Classification Framework | Category | Characteristics |
---|---|---|
Chemical Structural Class | 4-Aminoquinazoline | Contains quinazoline nucleus with amino substituent at position 4, linked to esterified piperazine moiety [1] [5] |
Structural Modifications | Hydroxyisobutyl ester derivative | Features 2-hydroxy-1-methylethyl ester group differentiating it from Piquizil's isobutyl ester [3] [5] |
Primary Mechanism | Respiratory smooth muscle relaxant | Direct relaxation of bronchial smooth muscle independent of β-adrenergic pathways [3] |
Therapeutic Category | Bronchodilator | Classified as a reliever medication for reversible airway obstruction |
Molecular Targets | Putative phosphodiesterase modulation | Suggested inhibition of cyclic nucleotide phosphodiesterases, though precise targets remain incompletely characterized |
Structurally, Hoquizil belongs to the 4-aminoquinazoline subclass, sharing this core with its analog Piquizil (CP-12,521-1), but differentiated by its hydroxyisobutyl ester group versus Piquizil's simple isobutyl ester [3] [5]. This subtle structural variation imparts distinct physicochemical properties, including altered solubility profiles and metabolic stability. Functionally, Hoquizil operates as a direct bronchodilator rather than an anti-inflammatory agent, with preclinical evidence suggesting activity through phosphodiesterase inhibition and potentially calcium channel modulation [3] [5]. Its classification sits at the intersection of synthetic heterocyclic compounds and respiratory therapeutics, representing an intermediate stage between non-selective agents like theophylline and the receptor-targeted bronchodilators that followed.
Table 3: Hoquizil Compound Nomenclature
Nomenclature Type | Designation |
---|---|
Systematic IUPAC Name | 1-Piperazinecarboxylic acid, 4-(6,7-dimethoxy-4-quinazolinyl)-, 2-hydroxy-1-methylpropyl ester |
CAS Registry Number | 21560-59-8 |
Molecular Formula | C₁₉H₂₆N₄O₅ |
Synonyms | Hoquizil; 4-(6,7-Dimethoxyquinazolin-4-yl)-1-(1-hydroxy-2-methylpropan-2-yl)piperazine-1-carboxylate; CP-12,521-1 (related analog) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7